molecular formula C11H16ClN B599802 Benzyl-cyclobutyl-amine hydrochloride CAS No. 120218-46-4

Benzyl-cyclobutyl-amine hydrochloride

Cat. No.: B599802
CAS No.: 120218-46-4
M. Wt: 197.706
InChI Key: WWHWFPCTEMNQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-cyclobutyl-amine hydrochloride, also known as N-Benzylcyclobutanamine hydrochloride, is a compound with the CAS Number: 120218-46-4 . It has a molecular weight of 197.71 . The compound is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of amines like this compound often involves the Leuckart reaction, which is a multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia . This reaction yields aminobenzylnaphthols .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopy . The region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified .


Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Intramolecular Amination of Cyclobutyl Carbenium Ions

The study by Skvorcova, Grigorjeva, and Jirgensons (2017) discusses the synthesis of 1-Amino-1-hydroxymethylcyclobutane derivatives through intramolecular amination, highlighting the conversion of cyclobutyl carbenium ions into N-Boc-protected cyclobutane-based amino alcohols with high diastereoselectivity (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Synthesis of α-Amino Phosphonates

Rabasso, Louaisil, and Fadel (2006) describe the synthesis of α-amino phosphonates from carbocyclic and heterocyclic ketones, showcasing benzyl cyclobutyl-amine's role in the formation of structurally diverse phosphonates (Rabasso, Louaisil, & Fadel, 2006).

Oxidative Amidation Processes

Ghosh et al. (2013) developed a method for the oxidative amidation of benzyl alcohols using amine hydrochloride salts, employing Fe(NO3)3 as a catalyst. This process synthesizes a range of benzamides under mild conditions, illustrating an application in greener amide formation (Ghosh et al., 2013).

Transition-Metal-Free Amidation

Karimi et al. (2014) presented a method for the synthesis of benzamides via the reaction of benzyl alcohols and amine hydrochloride salts, employing NaI as a catalyst. This approach highlights a transition-metal-free pathway to synthesize benzamide derivatives (Karimi et al., 2014).

Organocatalyzed Michael Addition

Patora-Komisarska et al. (2011) investigated the organocatalyzed Michael addition of aldehydes to nitro alkenes, revealing the formation of amino-nitro-cyclobutane derivatives through a [2+2] cycloaddition. This study demonstrates the catalytic versatility of benzyl cyclobutyl-amine derivatives in cycloaddition reactions (Patora-Komisarska et al., 2011).

Safety and Hazards

Benzyl-cyclobutyl-amine hydrochloride is associated with several safety hazards. It is labeled with the GHS07 pictogram and has the signal word "Warning" . The compound has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Future Directions

The future directions of Benzyl-cyclobutyl-amine hydrochloride and similar compounds could involve further exploration of their synthesis, particularly through the Leuckart reaction . Additionally, the development of new reactions and applications for amines is a promising area of research .

Mechanism of Action

Target of Action

Benzyl-cyclobutyl-amine HCl, also known as Benzyl-cyclobutyl-amine hydrochloride or N-BENZYLCYCLOBUTANAMINE HYDROCHLORIDE, is a type of compound that belongs to the class of organic compounds known as phenylmethylamines Similar compounds, such as benzylamine, have been reported to interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

Amines, in general, are known to react with nitrous acid, leading to various outcomes depending on the type of amine . For instance, primary amines react with nitrous acid to produce nitrogen gas, secondary amines form an insoluble oil (N-Nitrosamine), and tertiary amines result in a clear solution (Ammonium Salt Formation) .

Biochemical Pathways

For example, they are involved in the synthesis of amino acids, which are the building blocks of proteins . Additionally, amines can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as fentanyl analogs, involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

The reaction of amines with nitrous acid can lead to various outcomes, including the evolution of nitrogen gas, formation of an insoluble oil (n-nitrosamine), or a clear solution (ammonium salt formation), depending on the type of amine .

Action Environment

The action, efficacy, and stability of Benzyl-cyclobutyl-amine HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is commonly used in the synthesis of organoboron reagents, is known to be influenced by the nature of the organoboron reagent and the reaction conditions . .

Properties

IUPAC Name

N-benzylcyclobutanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHWFPCTEMNQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674186
Record name N-Benzylcyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120218-46-4
Record name Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120218-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylcyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.